N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a synthetic organic compound, structurally characterized by a benzyl group and a unique methanopyrido[1,2-a][1,5]diazocine ring system. This compound is of interest due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves a multi-step process starting from commercially available precursorsIndustrial Production Methods: Scaling up this compound for industrial applications might involve optimizing these reactions in terms of yield, purity, and cost-efficiency, potentially leveraging continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Similarly, reduction reactions can modify the oxidation state of the compound, influencing its chemical behavior.
Substitution: This compound is likely to engage in nucleophilic substitution reactions given its structure. Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. Major Products: The products formed depend on the specific reaction pathway chosen, typically resulting in modified derivatives of the parent compound with potentially enhanced or altered properties.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting candidate for studying novel synthetic routes and chemical behaviors. Biology: It may have potential as a bioactive molecule, engaging with biological targets in research studies. Medicine: Its structural features suggest possible medicinal applications, perhaps as a lead compound in drug discovery. Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide exerts its effects would likely involve specific interactions with molecular targets, such as proteins or nucleic acids. These interactions may modulate biochemical pathways, influencing biological outcomes.
Comparison with Similar Compounds
Unique Features: Compared to other similar compounds, this compound stands out due to its distinctive methanopyrido[1,2-a][1,5]diazocine ring system and the presence of both carbonyl and thioamide groups. Similar Compounds:
N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Benzyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives
Conclusion
N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a fascinating compound with potential applications spanning from basic chemical research to possible medicinal and industrial uses. Its unique structure offers a rich area for exploration in both theoretical and applied sciences. Anything else you'd like to dive into about this compound?
Properties
IUPAC Name |
N-benzyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18-8-4-7-17-16-9-15(12-22(17)18)11-21(13-16)19(24)20-10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSRCGMAWOKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.